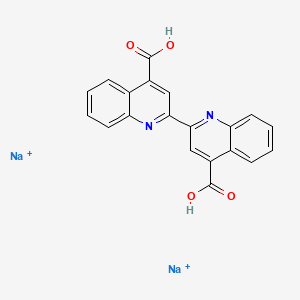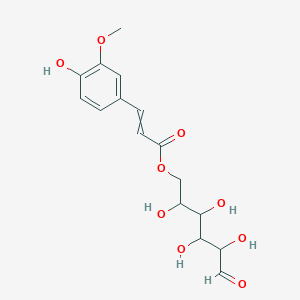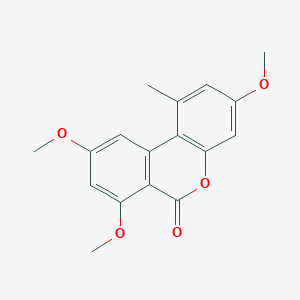
Disodium 2-(4-carboxyquinolin-2-yl)quinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium bicinchoninic acid, also known as disodium [2,2’-biquinoline]-4,4’-dicarboxylate, is an organic compound with the formula C20H10N2Na2O4. It is a weak acid composed of two carboxylated quinoline rings. This compound is widely used in biochemical assays, particularly in the bicinchoninic acid assay, which is employed to determine the total concentration of protein in a solution .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Disodium bicinchoninic acid is synthesized through the reaction of bicinchoninic acid with sodium hydroxide. The reaction typically involves dissolving bicinchoninic acid in an aqueous solution of sodium hydroxide, followed by crystallization to obtain the disodium salt. The reaction conditions include maintaining a specific pH and temperature to ensure complete conversion and high yield .
Industrial Production Methods
In industrial settings, the production of disodium bicinchoninic acid involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pH, and concentration of reactants to achieve consistent quality and purity. The final product is then purified through crystallization and filtration techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Disodium bicinchoninic acid primarily undergoes complexation reactions, where it forms complexes with metal ions. One of the most notable reactions is its interaction with cuprous ions (Cu+), forming a purple-colored complex that strongly absorbs light at 562 nm .
Common Reagents and Conditions
The common reagents used in reactions involving disodium bicinchoninic acid include copper(II) sulfate, sodium carbonate, and sodium bicarbonate. The reactions are typically carried out in alkaline conditions, with a pH around 11.25 .
Major Products Formed
The major product formed from the reaction of disodium bicinchoninic acid with cuprous ions is a purple water-soluble complex. This complex is used as an indicator in protein quantification assays .
Wissenschaftliche Forschungsanwendungen
Disodium bicinchoninic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which disodium bicinchoninic acid exerts its effects involves the reduction of copper(II) ions to copper(I) ions by protein molecules. The reduced copper(I) ions then form a complex with disodium bicinchoninic acid, resulting in a purple-colored complex. The intensity of the color is directly proportional to the protein concentration in the sample .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicinchoninic acid: The free acid form of disodium bicinchoninic acid, which also forms complexes with metal ions but is less soluble in water.
2,2’-Biquinoline-4,4’-dicarboxylic acid: Another name for bicinchoninic acid, highlighting its structural similarity.
Uniqueness
Disodium bicinchoninic acid is unique due to its high solubility in water and its ability to form stable, intensely colored complexes with cuprous ions. This makes it particularly useful in protein quantification assays, where accurate and sensitive detection is crucial .
Eigenschaften
Molekularformel |
C20H12N2Na2O4+2 |
|---|---|
Molekulargewicht |
390.3 g/mol |
IUPAC-Name |
disodium;2-(4-carboxyquinolin-2-yl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C20H12N2O4.2Na/c23-19(24)13-9-17(21-15-7-3-1-5-11(13)15)18-10-14(20(25)26)12-6-2-4-8-16(12)22-18;;/h1-10H,(H,23,24)(H,25,26);;/q;2*+1 |
InChI-Schlüssel |
AUPXFICLXPLHBB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=NC4=CC=CC=C4C(=C3)C(=O)O)C(=O)O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-amine](/img/structure/B12436925.png)



![[1-(2,4-Dimethylphenyl)ethyl]hydrazine](/img/structure/B12436942.png)
![2-[5-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B12436946.png)






![2-[(1R,4S,9R,12S,19S)-4,9,12,17,17,19-hexamethyl-18-oxo-8-propan-2-yl-19-pentacyclo[14.2.1.01,13.04,12.05,9]nonadec-13-enyl]acetic acid](/img/structure/B12437008.png)
![5-(pyridin-2-ylmethoxy)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12437021.png)
